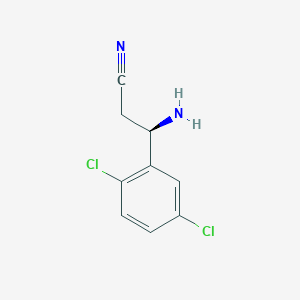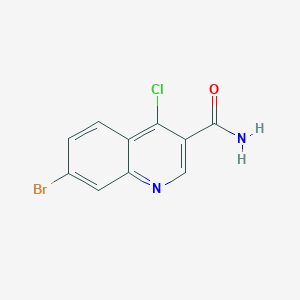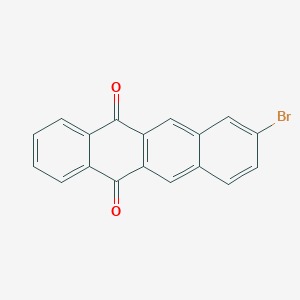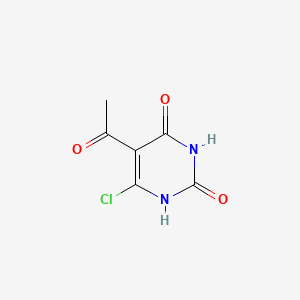
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a nitrile group, an amino group, and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dichlorobenzaldehyde.
Formation of Cyanohydrin: The aldehyde group is converted to a cyanohydrin using hydrogen cyanide in the presence of a base such as sodium hydroxide.
Reduction: The cyanohydrin is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the synthesis may involve more scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the nitrile group to the amine.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: (3R)-3-Amino-3-(2,5-dinitrophenyl)propanenitrile.
Reduction: (3R)-3-Amino-3-(2,5-dichlorophenyl)propanamine.
Substitution: (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of chiral catalysts.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
- (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
- (3R)-3-Amino-3-(2,5-difluorophenyl)propanenitrile
- (3R)-3-Amino-3-(2,5-dibromophenyl)propanenitrile
Comparison:
- The presence of different halogens (chlorine, fluorine, bromine) in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile: is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H8Cl2N2 |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
Clé InChI |
IGPWVLBRVLHKDR-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)


![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)

![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)



![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
